molecular formula C11H20O4S B14416781 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate CAS No. 85054-06-4

3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate

Cat. No.: B14416781
CAS No.: 85054-06-4
M. Wt: 248.34 g/mol
InChI Key: ZCYNXKPJQPKNDZ-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate is an organic compound with a complex structure that includes ester, sulfoxide, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate typically involves multiple steps. One common method is the esterification of 3-methylbutanol with 2-[(methanesulfinyl)methyl]-3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Sodium borohydride, ethanol

    Substitution: Sodium hydroxide, methanol

Major Products

    Oxidation: 3-Methylbutyl 2-[(methanesulfonyl)methyl]-3-oxobutanoate

    Reduction: 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-hydroxybutanoate

    Substitution: Various esters depending on the nucleophile used

Scientific Research Applications

3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide and ester functionalities into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate involves its interaction with various molecular targets. The sulfoxide group can act as an electron donor, participating in redox reactions and influencing the compound’s reactivity. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl 2-methylbutanoate: An ester with a similar structure but lacking the sulfoxide and ketone groups.

    3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but different functional groups.

    2-Methylbutyl-3-methyl-2-butenoate: An ester with a similar carbon skeleton but different functional groups.

Uniqueness

3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate is unique due to the presence of multiple functional groups, including ester, sulfoxide, and ketone. This combination of functionalities imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

85054-06-4

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

3-methylbutyl 2-(methylsulfinylmethyl)-3-oxobutanoate

InChI

InChI=1S/C11H20O4S/c1-8(2)5-6-15-11(13)10(9(3)12)7-16(4)14/h8,10H,5-7H2,1-4H3

InChI Key

ZCYNXKPJQPKNDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(CS(=O)C)C(=O)C

Origin of Product

United States

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